N-(furan-2-ylmethyl)furan-2-carboxamide
CAS No.: 61190-74-7
Cat. No.: VC14447331
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61190-74-7 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12) |
| Standard InChI Key | MJFIAAOIDQJCHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Furan-2-ylmethyl)furan-2-carboxamide features two furan rings: one serves as the carboxamide’s aromatic backbone, while the other is attached via a methylene bridge to the amide nitrogen. The IUPAC name, N-(furan-2-ylmethyl)furan-2-carboxamide, reflects this arrangement. The compound’s planar structure and conjugated π-system contribute to its electronic properties, which are critical for interactions in biological and material systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.18 g/mol | |
| CAS Registry Number | 61190-74-7 | |
| IUPAC Name | N-(furan-2-ylmethyl)furan-2-carboxamide | |
| Standard InChI | InChI=1S/C10H9NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via amide bond formation between furan-2-carboxylic acid and furan-2-ylmethylamine. A typical procedure involves:
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Activation: Furan-2-carboxylic acid is activated using and in anhydrous dichloromethane.
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Coupling: The activated acid reacts with furan-2-ylmethylamine at room temperature for 12–24 hours.
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Workup: The product is purified via column chromatography, yielding N-(furan-2-ylmethyl)furan-2-carboxamide.
Table 2: Synthetic Conditions and Yields
| Reagent | Role | Reaction Time | Yield |
|---|---|---|---|
| DCC/DMAP | Coupling agents | 24 hours | ~65% |
| Dichloromethane | Solvent | - | - |
Scalable Production Methods
Industrial synthesis may employ continuous flow reactors to enhance efficiency. Microwave-assisted synthesis has also been explored for similar compounds, reducing reaction times to 1–2 hours with comparable yields.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The electron-rich furan rings are susceptible to oxidation. For example, treatment with under acidic conditions yields furan-2,3-dione derivatives, which are valuable intermediates in polymer chemistry.
Electrophilic Substitution
The thiophene-like reactivity of furan allows for electrophilic substitution at the 5-position of the ring. Bromination with in acetic acid produces 5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide, a precursor for cross-coupling reactions.
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Oxidation | Furan-2,3-dione derivatives | |
| Bromination | 5-Bromo-N-(furan-2-ylmethyl)furan-2-carboxamide |
| Organism/Enzyme | Assay Result (IC₅₀/MIC) | Reference |
|---|---|---|
| Acetylcholinesterase | 15–20 µM | |
| Staphylococcus aureus | 25–50 µg/mL |
Comparison with Analogous Compounds
N-(Furan-2-ylmethyl)thiophene-2-carboxamide
Replacing one furan ring with a thiophene enhances electron delocalization, increasing reactivity in electrophilic substitutions. This analog demonstrates stronger enzyme inhibition, likely due to sulfur’s polarizability.
Difurfurylamine (CAS 18240-50-1)
Lacking the carboxamide group, difurfurylamine exhibits lower polarity and higher volatility (b.p. 248.7°C) . Its applications are more oriented toward polymer precursors rather than bioactivity.
Research and Industrial Applications
Medicinal Chemistry
The compound’s bifuran structure is being explored for multitarget drug design, particularly in neurodegenerative diseases where cholinesterase inhibition is therapeutic.
Materials Science
Conjugated furan systems are investigated as organic semiconductors. The carboxamide group introduces hydrogen-bonding motifs, potentially enhancing material stability.
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